N-[4-(diethylamino)benzyl]tetrahydro-3-thiophenamine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)benzyl]tetrahydro-3-thiophenamine 1,1-dioxide, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies against foreign substances. TAK-659 has shown potential as a therapeutic agent for various B cell-related diseases, including cancer and autoimmune disorders.
Wirkmechanismus
TAK-659 binds to the ATP-binding site of BTK, thereby blocking its activity and inhibiting downstream signaling pathways that are essential for B cell survival and proliferation. This leads to the suppression of B cell activation and proliferation, which is beneficial in the treatment of B cell-related diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit BTK and downstream signaling pathways in various preclinical models, leading to the suppression of B cell proliferation and survival. In addition, TAK-659 has been shown to enhance the anti-tumor activity of other agents in preclinical models of B cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to inhibit B cell activation and proliferation. However, TAK-659 also has some limitations, including its relatively short half-life and potential off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other agents that target B cell-related pathways. Another area of interest is the evaluation of TAK-659 in other B cell-related diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, further study is needed to fully understand the potential off-target effects of TAK-659 and to develop strategies to mitigate these effects.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-(diethylamino)benzaldehyde with tetrahydrothiophene-3-carbaldehyde to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by oxidation with m-chloroperoxybenzoic acid to yield the final product, TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential as a therapeutic agent for various B cell-related diseases. In preclinical studies, TAK-659 has shown efficacy in inhibiting BTK and suppressing B cell proliferation and survival. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in patients with B cell malignancies and autoimmune disorders.
Eigenschaften
Molekularformel |
C15H24N2O2S |
---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
N-[[4-(diethylamino)phenyl]methyl]-1,1-dioxothiolan-3-amine |
InChI |
InChI=1S/C15H24N2O2S/c1-3-17(4-2)15-7-5-13(6-8-15)11-16-14-9-10-20(18,19)12-14/h5-8,14,16H,3-4,9-12H2,1-2H3 |
InChI-Schlüssel |
XBWOJGJUBDPOFF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2CCS(=O)(=O)C2 |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)CNC2CCS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.